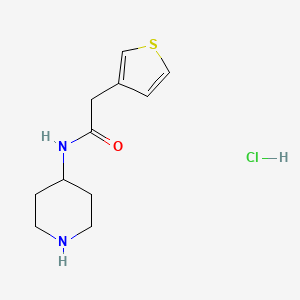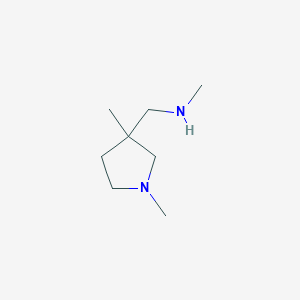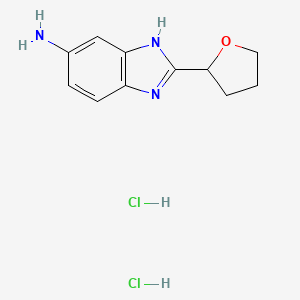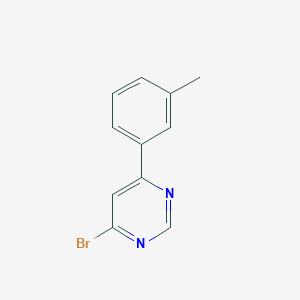
4-溴-6-(间甲苯基)嘧啶
描述
4-Bromo-6-(m-tolyl)pyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound features a bromine atom at the fourth position and a methylphenyl group (m-tolyl) at the sixth position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
科学研究应用
4-Bromo-6-(m-tolyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials science.
作用机制
Target of Action
It is known that pyrimidine derivatives have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
It is known that pyrimidine derivatives can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that pyrimidine metabolism is a dynamic and versatile pathway that changes under a variety of conditions . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of pyrimidine molecules .
Result of Action
It is known that pyrimidine derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
It is known that the success of suzuki–miyaura (sm) cross-coupling reactions, which pyrimidine derivatives can participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(m-tolyl)pyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and a halide using a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate, a solvent like dimethylformamide, and a palladium catalyst .
Industrial Production Methods: Industrial production of 4-Bromo-6-(m-tolyl)pyrimidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 4-Bromo-6-(m-tolyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution.
Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran.
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products: The major products formed from these reactions depend on the substituents introduced. For example, coupling with phenylboronic acid yields 4-phenyl-6-(m-tolyl)pyrimidine .
相似化合物的比较
4-Bromo-6-(4-tolyl)pyrimidine: Similar structure but with a different position of the methyl group.
2-Amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness: 4-Bromo-6-(m-tolyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its bromine atom allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
4-bromo-6-(3-methylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-3-2-4-9(5-8)10-6-11(12)14-7-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHKHFCKZOTQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1463060.png)
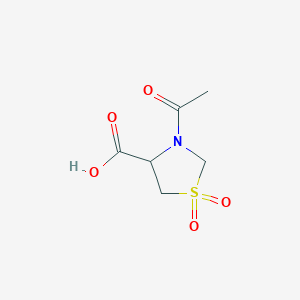

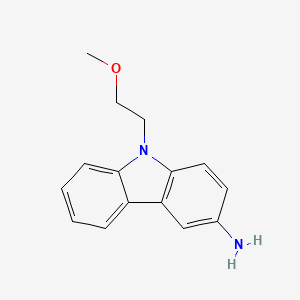
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine](/img/structure/B1463066.png)
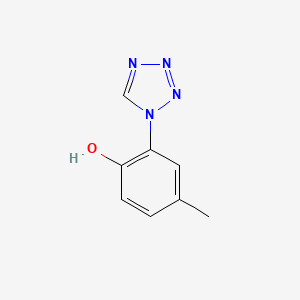
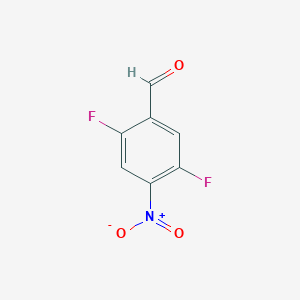
![4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1463070.png)
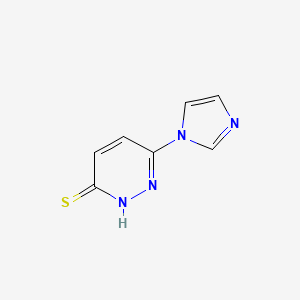
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B1463073.png)
